1,2,3,5-Benzenetetrol
Overview
Description
1,2,3,5-Benzenetetrol, also known as benzene-1,2,3,5-tetrol, is an organic compound with the molecular formula C6H6O4. It is a type of benzenetetrol, which means it has four hydroxyl groups attached to a benzene ring.
Preparation Methods
1,2,3,5-Benzenetetrol can be synthesized through several methods. One common synthetic route involves the reduction of picric acid (2,4,6-trinitrophenol) using a reducing agent such as sodium sulfide. The reaction typically occurs under acidic conditions and yields this compound as a product . Industrial production methods may involve similar reduction processes, but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2,3,5-Benzenetetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into less oxidized forms, such as dihydroxybenzenes.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while substitution reactions can produce various substituted benzenes .
Scientific Research Applications
1,2,3,5-Benzenetetrol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: This compound is studied for its potential antioxidant properties, which may have implications in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: This compound is used in the production of certain dyes, photographic developers, and hair dyes
Mechanism of Action
The mechanism of action of 1,2,3,5-benzenetetrol involves its interaction with various molecular targets and pathways. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, which are crucial for its antioxidant properties. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroxybenzene
- 1,2,4,5-Tetrahydroxybenzene
These compounds share similar structures but differ in the positions of their hydroxyl groups. This difference in structure can lead to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
benzene-1,2,3,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-1-4(8)6(10)5(9)2-3/h1-2,7-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUHLUBPADHNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212812 | |
Record name | 1,2,3,5-Benzenetetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-94-6 | |
Record name | 1,2,3,5-Benzenetetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,5-Tetrahydroxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,5-Benzenetetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5-TETRAHYDROXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KQM6GV7J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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